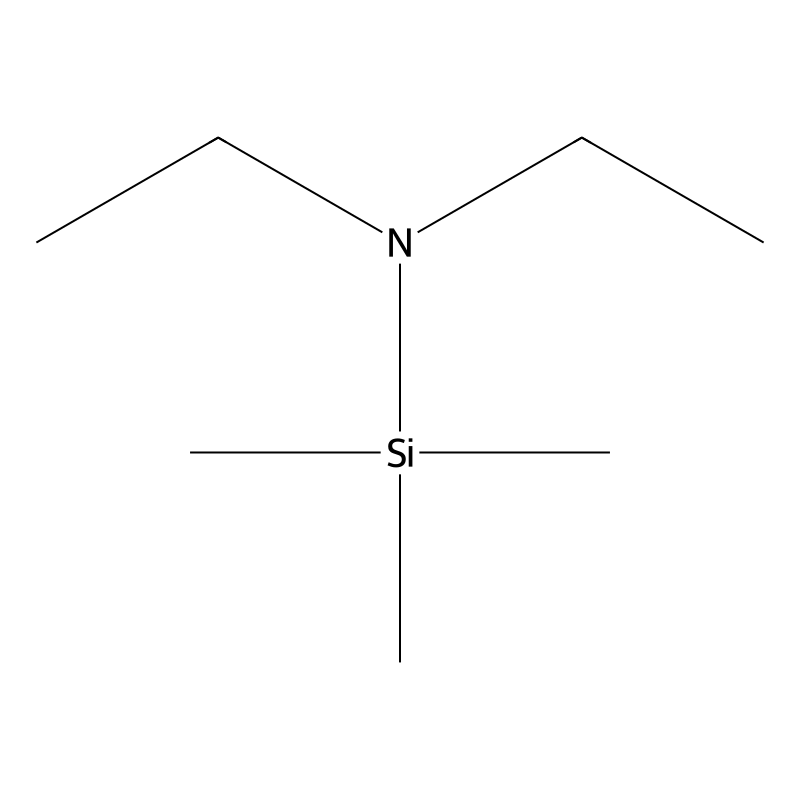N,N-Diethyl-1,1,1-trimethylsilylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)
N,N-Diethyl-1,1,1-trimethylsilylamine (N-(trimethylsilyl)diethylamine) is primarily used as a derivatization agent in GC-MS applications []. Derivatization is a crucial step in preparing samples for analysis by GC-MS, especially for those that are non-volatile, thermally unstable, or have poor chromatographic behavior [].
N-(trimethylsilyl)diethylamine reacts with functional groups such as amines, alcohols, and phenols, introducing a trimethylsilyl (TMS) group (-Si(CH3)3) [, ]. This modification enhances the volatility and thermal stability of the analytes, making them more amenable to separation and detection by GC-MS [].
For example, N-(trimethylsilyl)diethylamine is commonly used for the derivatization of primary and secondary amines, converting them into their corresponding TMS derivatives []. This allows for the identification and quantification of these amines in complex mixtures using GC-MS [].
Potential Applications in Other Analytical Techniques
While N-(trimethylsilyl)diethylamine is primarily used in GC-MS, there is limited research exploring its potential applications in other analytical techniques.
One study investigated the use of N-(trimethylsilyl)diethylamine for the derivatization of carboxylic acids for analysis by nuclear magnetic resonance (NMR) spectroscopy []. However, further research is needed to establish its effectiveness and widespread use in this context compared to other established derivatization methods for NMR.
N,N-Diethyl-1,1,1-trimethylsilylamine, with the chemical formula C₇H₁₉NSi and CAS number 996-50-9, is a colorless to light yellow liquid that serves as a versatile reagent in organic chemistry. This compound features a trimethylsilyl group attached to a diethylamine moiety, which enhances its reactivity and solubility properties. It is primarily used for the derivatization of polar organic compounds, facilitating various
- Silylation Reactions: It can introduce trimethylsilyl groups into alcohols and amines, enhancing their volatility and stability during analysis.
- Nucleophilic Substitutions: The compound acts as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-silicon bonds.
- Trimethylsilyl Group Transfer: It is involved in the transfer of trimethylsilyl groups to various substrates, which is crucial in synthetic organic chemistry .
N,N-Diethyl-1,1,1-trimethylsilylamine can be synthesized through several methods:
- Direct Amination: Reaction of diethylamine with chlorotrimethylsilane under controlled conditions can yield the desired compound.
- Silylation of Diethylamine: This method involves reacting diethylamine with trimethylsilyl chloride in the presence of a base to facilitate the formation of the silylated product .
The compound finds various applications in both academic and industrial settings:
- Organic Synthesis: It is widely used in organic synthesis for introducing trimethylsilyl groups into molecules.
- Gas Chromatography: Due to its ability to enhance volatility, it is often employed in gas chromatography for analyzing polar compounds.
- Chemical Research: Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic pathways .
Interaction studies involving N,N-Diethyl-1,1,1-trimethylsilylamine primarily focus on its reactivity with other organic compounds. These studies help elucidate its role as a silylating agent and its effectiveness in various chemical transformations. The compound's interactions with electrophiles and nucleophiles are crucial for understanding its utility in synthetic organic chemistry .
Several compounds share structural similarities with N,N-Diethyl-1,1,1-trimethylsilylamine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-Diethylamine | Simple amine | Lacks silyl group; more basic than N,N-Diethyl-1,1,1-trimethylsilylamine. |
| Trimethylsilyl chloride | Silyl chloride | Used for silylation but does not contain amine functionality. |
| N,N-Dimethyl-1,1,1-trimethylsilylamine | Dimethyl derivative | Similar reactivity but less sterically hindered than the diethyl variant. |
N,N-Diethyl-1,1,1-trimethylsilylamine stands out due to its unique combination of diethylamine and trimethylsilyl functionalities, providing enhanced reactivity and versatility compared to its analogs .
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (98.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








